PTP inhibitor V dihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTP inhibitor V dihydrate involves the reaction of 4-nitrophenylhydrazine with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of sulfuric acid. The reaction is carried out under reflux conditions, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization techniques are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
PTP inhibitor V dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl hydrazono pyrazolone derivatives.
Scientific Research Applications
PTP inhibitor V dihydrate has a wide range of scientific research applications:
Chemistry: Used as a chemical tool to study protein phosphorylation and dephosphorylation.
Biology: Employed in cell signaling studies to understand the role of protein tyrosine phosphatases in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as diabetes, cancer, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein tyrosine phosphatases
Mechanism of Action
PTP inhibitor V dihydrate exerts its effects by binding to the active site of protein tyrosine phosphatases, thereby inhibiting their activity. This inhibition prevents the dephosphorylation of tyrosine residues on target proteins, leading to altered cellular signaling pathways. The compound specifically targets the catalytic domain of protein tyrosine phosphatases, making it a potent and selective inhibitor .
Comparison with Similar Compounds
Similar Compounds
PTP inhibitor I: Another protein tyrosine phosphatase inhibitor with a different chemical structure.
PTP inhibitor II: Known for its broader specificity and lower potency compared to PTP inhibitor V dihydrate.
PTP inhibitor III: Exhibits similar inhibitory effects but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its high potency and selectivity for protein tyrosine phosphatases. Its ability to inhibit multiple protein tyrosine phosphatases, including PTP1B, SHP-1, and PTPN2, makes it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
2649087-82-9 |
---|---|
Molecular Formula |
C21H19N5O8S |
Molecular Weight |
501.5 |
Purity |
97 |
Origin of Product |
United States |
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